molecular formula C15H19N5O2 B6028695 6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone

6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone

Numéro de catalogue B6028695
Poids moléculaire: 301.34 g/mol
Clé InChI: FHZKQXSZCMWJFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone, also known as MMPIP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPIP belongs to the class of pyrimidinone derivatives and has been identified as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). The mGluR7 receptor is involved in regulating the release of neurotransmitters in the central nervous system (CNS) and has been implicated in several neurological and psychiatric disorders.

Mécanisme D'action

6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the CNS. The mGluR7 receptor is involved in regulating the release of several neurotransmitters, including glutamate and GABA. The activation of mGluR7 receptors results in the inhibition of neurotransmitter release, while its blockade enhances neurotransmitter release. This compound binding to the mGluR7 receptor leads to the inhibition of its activity, resulting in increased neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. Its blockade of the mGluR7 receptor results in increased release of glutamate and GABA, which are the primary excitatory and inhibitory neurotransmitters in the CNS, respectively. This compound has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Additionally, this compound has been shown to modulate the activity of several ion channels, including the NMDA receptor, which is involved in learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor and its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions can make it challenging to work with, and its relatively short half-life may limit its efficacy in vivo.

Orientations Futures

Several future directions for 6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone research are currently being explored. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine-seeking behavior in rats, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as an antidepressant and anxiolytic agent. This compound has been shown to have these effects in preclinical models, and further studies are needed to determine its safety and efficacy in humans. Additionally, the role of the mGluR7 receptor in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease, is currently being explored, and this compound may have potential therapeutic applications in these areas as well.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in several neurological and psychiatric disorders. Its selective antagonism of the mGluR7 receptor has been shown to have several biochemical and physiological effects, including increased neurotransmitter release and modulation of ion channel activity. While this compound has several advantages for lab experiments, its low solubility in aqueous solutions and short half-life may limit its efficacy in vivo. Several future directions for this compound research are currently being explored, including its potential as a treatment for addiction and its role in other neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone involves the reaction between 4-(2-pyridinyl)-1-piperazinecarboxaldehyde and 6-(bromomethyl)-2,4-dimethylpyrimidin-5(4H)-one in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Applications De Recherche Scientifique

6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models for its potential therapeutic applications in several neurological and psychiatric disorders. The mGluR7 receptor has been implicated in the pathogenesis of depression, anxiety, schizophrenia, and addiction. This compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. It has also been demonstrated to reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for addiction.

Propriétés

IUPAC Name

4-(methoxymethyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-11-12-10-14(21)18-15(17-12)20-8-6-19(7-9-20)13-4-2-3-5-16-13/h2-5,10H,6-9,11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZKQXSZCMWJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.